Condurango glycoside E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

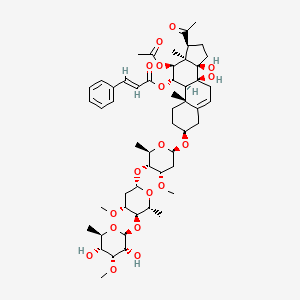

Structure

2D Structure

Properties

Molecular Formula |

C53H76O18 |

|---|---|

Molecular Weight |

1001.2 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C53H76O18/c1-27(54)35-20-23-53(60)51(35,7)48(67-31(5)55)46(69-38(56)17-16-32-14-12-11-13-15-32)47-50(6)21-19-34(24-33(50)18-22-52(47,53)59)68-39-25-36(61-8)43(29(3)64-39)70-40-26-37(62-9)44(30(4)65-40)71-49-42(58)45(63-10)41(57)28(2)66-49/h11-18,28-30,34-37,39-49,57-60H,19-26H2,1-10H3/b17-16+/t28-,29-,30-,34+,35-,36+,37-,39+,40+,41-,42-,43-,44-,45-,46+,47-,48-,49+,50+,51-,52+,53-/m1/s1 |

InChI Key |

ONVLVLIVBVIRGV-BMKNDRRHSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6[C@@H]([C@H]([C@]7([C@H](CC[C@@]7([C@@]6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C8=CC=CC=C8)C)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC8=CC=CC=C8)C)C)C)O)OC)O |

Origin of Product |

United States |

Botanical Origin and Phytogeographical Distribution of Marsdenia Cundurango

Marsdenia cundurango as the Primary Source Plant

Condurango glycoside E is a naturally occurring chemical compound found in Marsdenia cundurango, a plant with a rich history in traditional medicine. indexcopernicus.com This plant, a member of the Apocynaceae family, is also known by its synonym Ruehssia cundurango. wikipedia.org It is a climbing vine native to the mountainous regions of South America, specifically the Andes in Peru, Ecuador, and Colombia. wikipedia.orgtheferns.info

Marsdenia cundurango thrives in high-altitude environments, typically found in mountain jungles and cloud forests at elevations ranging from 2,000 to 3,000 meters. theferns.info Some sources indicate its presence at altitudes between 900 and 1200 meters as well. gbif.org The plant is characterized as a vigorous climbing shrub with woody stems that can reach up to 9 meters in length. theferns.info It features heart-shaped leaves and produces funnel-shaped, whitish-green flowers. cloverleaffarmherbs.com The bark of the vine is the primary part of the plant from which condurango glycosides are extracted. rain-tree.comclinicwala.com

Historically, the plant has been referred to by various names, including Condurango, Eagle Vine, and Mata-peroo. clinicwala.comhenriettes-herb.com The scientific classification has also seen some variations, with synonyms such as Gonolobus cundurango and Marsdenia reichenbachii being used in the past. wikipedia.orgtheferns.info As of November 2023, two subspecies are recognized: Ruehssia cundurango subsp. cundurango, found in Colombia, Ecuador, and Peru, and Ruehssia cundurango subsp. fosteri, found in Peru. wikipedia.org

The plant contains a variety of chemical constituents, with condurango glycosides being of significant interest. These are complex molecules based on a condurangogenin backbone. cloverleaffarmherbs.comclinicwala.com The bark is reported to contain an average of 1 to 3% of these various glycosides. rain-tree.com

Table 1: Botanical and Phytogeographical Data for Marsdenia cundurango

| Botanical Aspect | Description |

|---|---|

| Scientific Name | Marsdenia cundurango Rchb.f. |

| Synonyms | Ruehssia cundurango, Gonolobus cundurango |

| Family | Apocynaceae |

| Common Names | Condurango, Eagle Vine |

| Native Range | Western South America: Peru, Colombia, Ecuador wikipedia.orgtheferns.info |

| Habitat | High mountain jungles and cloud forests theferns.info |

| Altitude | 2,000 - 3,000 meters theferns.info |

| Plant Type | Vigorous climbing shrub theferns.info |

| Primary Part Used | Bark rain-tree.comclinicwala.com |

Ethnobotanical Significance and Traditional Preparations (excluding specific traditional medical uses or dosages)

Marsdenia cundurango has a long-standing history of use in the traditional practices of indigenous peoples in South America. theferns.infoacspublisher.com The bark of the condurango vine is the most commonly utilized part of the plant and has been traditionally prepared in various forms. rain-tree.com

Traditional preparations of condurango bark typically involve creating fluid extracts and infusions. rain-tree.com An infusion is made by pouring a cup of boiling water onto the powdered bark and allowing it to steep. clinicwala.com Another common method is a decoction, where the fresh or dried leaves and bark are boiled in water. theferns.info Tinctures, which are liquid extracts made by macerating the herb in a solvent, are also a traditional form of preparation. ebay.com

The plant's ethnobotanical significance is rooted in its role as a bitter and digestive tonic. cloverleaffarmherbs.com Its bitterness is known to slowly stimulate the appetite. cloverleaffarmherbs.com The caustic white latex of the plant has also been used traditionally for external applications. cloverleaffarmherbs.com

The introduction of Marsdenia cundurango to the Western world dates back to 1871, when it was brought to the attention of the State Department in Washington by the Minister of Ecuador. henriettes-herb.com This introduction sparked interest in its potential properties, leading to its inclusion in various herbal medicine systems. rain-tree.com In Brazil, for example, it has been traditionally used for appetite loss and other digestive complaints. rain-tree.com

It is important to note that while the plant has a rich history of traditional use, this information is presented for its ethnobotanical context and not as a recommendation for self-medication. The plant contains a latex that is considered poisonous and should not be ingested internally without proper preparation and guidance. cloverleaffarmherbs.com

Table 2: Traditional Preparations of Marsdenia cundurango

| Preparation Method | Description |

|---|---|

| Infusion | Pouring boiling water over the powdered bark and steeping. clinicwala.com |

| Decoction | Boiling the fresh or dried leaves and bark in water. theferns.info |

| Fluid Extract | A concentrated liquid preparation of the bark. rain-tree.com |

| Tincture | A liquid extract created by macerating the dried herb. ebay.com |

Compound Names Mentioned:

this compound

Condurangogenin

Conduritol

Isolation and Purification Methodologies for Condurango Glycoside E

Extraction Techniques from Plant Matrix

The initial step in obtaining Condurango glycoside E is the extraction from the dried and finely divided bark of Marsdenia condurango. google.com This process aims to selectively draw out the glycosidic compounds from the solid plant material into a liquid solvent.

Solvent-based extraction is a fundamental method for the isolation of Condurango glycosides. The choice of solvent is critical and is typically a lower alcohol, with methanol (B129727) being a preferred option. google.comgoogle.com The finely cut or powdered bark is subjected to extraction with the chosen solvent. google.com This process can be carried out at room temperature over several hours or accelerated by heating, for instance, on a water bath at 35-55°C for 4-6 hours under reflux. google.com

To enhance the extraction efficiency, the process is often repeated multiple times. An initial extraction might use a solvent volume that is 2 to 5 times the weight of the plant material (v/w). google.com Subsequent extractions on the residue are then performed with a reduced solvent volume. google.com Following extraction, the combined filtrates are concentrated under reduced pressure to yield a crude extract. google.com This crude extract is then typically partitioned with a chlorinated hydrocarbon like chloroform (B151607) to further separate the components. google.com

Table 1: Solvent-Based Extraction Parameters for Condurango Glycosides

| Parameter | Details | Source |

| Plant Material | Dried and finely divided bark of Marsdenia condurango | google.com |

| Primary Solvents | Lower alcohols (e.g., methanol, ethanol, isopropanol) | google.comgoogle.com |

| Extraction Temperature | Room temperature or heated (35-55°C) | google.com |

| Solvent to Material Ratio | 2-5 times (v/w) for initial extraction | google.com |

| Post-Extraction Processing | Concentration under reduced pressure, partitioning with chloroform | google.comgoogle.com |

While traditional solvent extraction is widely reported for Condurango glycosides, the search results did not provide specific examples of advanced extraction technologies, such as supercritical fluid extraction or microwave-assisted extraction, being applied directly for the isolation of this compound.

Ancillary Purification Methods and Yield Optimization

Following primary extraction and fractionation of compounds from the bark of Marsdenia cundurango, ancillary purification methods are employed to isolate this compound and optimize its yield. smolecule.comresearchgate.net These steps are crucial for separating structurally similar glycosides and removing impurities. Research and patent literature outline several techniques that enhance the purity and recovery of the final compound.

Ancillary Purification Techniques

After initial extraction, the crude or partially purified extract undergoes further processing. These steps often involve a combination of hydrolytic reactions and advanced chromatographic techniques.

One documented method involves the hydrolysis of related compounds, such as Condurango glycoside B, to yield the desired glycoside. google.com The resulting reaction mixture is then subjected to sequential chromatographic separations to isolate and purify this compound. google.com

Key ancillary methods include:

Filtration with Additives: To improve the efficiency of separating solids from the extract, filtration additives are used. google.com Commercially available options like Celite or Radiolite facilitate this process, often in conjunction with suction filtration to accelerate the separation. google.com

Sequential High-Performance Liquid Chromatography (HPLC): A common strategy involves a multi-step HPLC process. The extract is first passed through a normal phase HPLC system, followed by a reversed-phase HPLC system. google.com This sequential approach leverages different separation principles to resolve complex mixtures.

Hydrolysis or Alcoholysis: Specific glycosides can be converted into other forms through controlled hydrolysis or alcoholysis, which can then be purified. google.com For instance, Condurango glycoside B can be hydrolyzed at room temperature for 24-48 hours to produce a precursor for this compound. google.com

Table 1: Ancillary Purification Parameters for Condurango Glycosides

| Method | Details | Solvent/Reagent | Conditions | Source |

|---|---|---|---|---|

| Hydrolysis | Performed on related glycosides (e.g., Condurango glycoside B) | Water (150-250 times v/w of starting material) | Room temperature (20-25°C) for 24-48 hours | google.com |

| Alcoholysis | Performed on related glycosides (e.g., Condurango glycoside B₀) | 10⁻⁴ M solution of acetic acid in methanol | 50-500 times (v/w) solvent to starting material | google.com |

| Filtration | Suction filtration to separate solids | Filtration additives (e.g., Celite, Radiolite) | Reduced pressure via aspirator or vacuum pump | google.com |

| Normal Phase HPLC | Initial chromatographic purification | n-hexane/chloroform/methanol (7:2:1 volumetric ratio) | Silica gel filler | google.com |

| Reversed Phase HPLC | Secondary chromatographic purification | Not specified | Not specified | google.com |

Yield Optimization

Optimizing the yield of this compound involves refining several stages of the extraction and purification process. The goal is to maximize the recovery of the target compound while minimizing degradation and loss.

Key strategies for yield optimization include:

Solvent Selection and Ratios: The choice of solvents and their volumetric ratios is critical, particularly for HPLC. For normal phase HPLC, a mixture of n-hexane, chloroform, and methanol (7:2:1) has been identified as effective. google.com In alcoholysis, a 10⁻⁴ molar concentration of acetic acid in methanol is preferred. google.com

Temperature Control: Extraction times can be shortened by heating. google.com A preferred method involves heating the extraction mixture on a water bath at a temperature of 35-55°C for 4-6 hours under a reflux condenser. google.com However, hydrolytic steps are often performed at room temperature to prevent unwanted side reactions. google.com

Repeated Extraction: To ensure maximum recovery from the source material, the extraction and filtration process is typically repeated multiple times. The filtrates from each cycle are then combined and concentrated to yield the final extract. google.com

Table 2: Yield Optimization Strategies

| Strategy | Parameter | Recommended Value/Method | Purpose | Source |

|---|---|---|---|---|

| Extraction Time | Temperature | 35-55°C on a water bath | To shorten extraction time | google.com |

| Extraction Efficiency | Repetition | Repeated extraction-filtration cycles | To maximize recovery from plant material | google.com |

| Filtration | Additives | Use of Celite, Radiolite, or Fibra Cel | To achieve better separation and faster filtration | google.com |

| Chromatography | Solvent System (Normal Phase) | n-hexane/chloroform/methanol (7:2:1) | To achieve optimal separation of glycosides | google.com |

Structural Elucidation of Condurango Glycoside E and Analogues

Historical Structural Investigations and Revisions of Pregnane (B1235032) Ester Glycosides from Condurango Cortex

The initial exploration of the chemical constituents of Condurango cortex led to the isolation of a class of compounds known as pregnane ester glycosides. Early studies focused on chemical degradation and basic spectroscopic methods to propose initial structures for these complex molecules. However, a significant breakthrough in the understanding of these compounds came with the reinvestigation of known pregnane ester compounds from Condurango cortex. researchgate.net

A pivotal study utilized selective proton-decoupling techniques in gated decoupled ¹³C NMR spectra. This advanced approach necessitated a structural revision of previously identified compounds, including condurangogenin A and condurango glycosides A, A0, and C. The revised structures established that the aglycones of the A, B, C, D, and E series of condurango glycosides are esterified with acetic acid at the 11α-hydroxy group and with cinnamic acid at the 12β-hydroxy group of the steroid skeleton. researchgate.net This fundamental revision laid a more accurate groundwork for the structural elucidation of newly discovered glycosides like Condurango glycoside E.

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of complex natural products. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to one another through coupling constants. conicet.gov.ar The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. nih.gov

For instance, in the ¹³C NMR spectrum of a related pregnane glycoside, the signals corresponding to methyl, methylene, methine, carbonyl, and quaternary carbons can be clearly identified, providing a carbon count and initial structural clues. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, allowing for the identification of functional groups and the nature of the glycosidic linkages. conicet.gov.ar

Table 1: General ¹H and ¹³C NMR Data Interpretation for Pregnane Glycosides

| NMR Type | Information Provided | Typical Chemical Shift Ranges (ppm) |

| ¹H NMR | Number of protons, chemical environment, spin-spin coupling | Anomeric protons (sugars): 4.5 - 6.0Steroidal protons: 0.5 - 5.5Aromatic protons (cinnamate): 6.5 - 8.0 |

| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C) | Anomeric carbons (sugars): 95 - 110Steroidal carbons: 10 - 100Carbonyl carbons (esters): 165 - 175 |

Note: The exact chemical shifts are specific to the individual compound and solvent used.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle of this compound. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the complex structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the spin systems within the steroid nucleus and the individual sugar residues. conicet.gov.ar

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C NMR data. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for establishing the connectivity between different structural fragments, such as linking the sugar units to the aglycone and identifying the positions of the ester groups. nih.gov For example, a long-range correlation between an anomeric proton of a sugar and a carbon atom of the aglycone in the HMBC spectrum definitively establishes the point of glycosylation. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is essential for determining the stereochemistry and the three-dimensional arrangement of the molecule, including the relative orientation of substituents on the steroid core and the conformation of the glycosidic linkages. conicet.gov.arresearchgate.net

Through the combined interpretation of these 2D NMR spectra, scientists can meticulously piece together the sequence of the sugar chain, its attachment point to the pregnane skeleton, and the precise location of the ester functional groups.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and provides valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, HRMS is used to determine its precise molecular formula (C₅₃H₇₆O₁₈). smolecule.com This information is fundamental and serves as a crucial constraint for the interpretation of NMR data.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of large and thermally labile molecules like pregnane glycosides. nih.gov ESI-MS can be used to identify the nature of the pregnane core, the types of ester substituents, and the composition of the sugar chain by analyzing the fragmentation patterns. nih.gov The fragmentation of the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺ can provide complementary structural information. nih.gov The analysis of these fragment ions allows for the deduction of the sequence of sugar residues in the glycosidic chain. shimadzu.com.cn

Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Field Desorption Mass Spectrometry (FD-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Field Desorption Mass Spectrometry (FD-MS) are soft ionization techniques crucial for determining the molecular weight of thermally labile and non-volatile compounds like this compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) , developed in the early 1980s, utilizes a high-energy beam of neutral atoms, typically xenon or argon, to bombard the analyte, which is dissolved in a non-volatile liquid matrix such as glycerol. wikipedia.orgyoutube.com This process facilitates the desorption and ionization of the sample molecules with minimal fragmentation, a process sometimes referred to as desorption ionization. youtube.comnih.gov The resulting mass spectra are characterized by the presence of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information. wikipedia.orgyoutube.com The technique is particularly advantageous for analyzing polar and high molecular weight compounds. youtube.comumd.edu

In the analysis of glycosides, FAB-MS has proven effective in yielding molecular ions or ions formed through protonation and alkali metal cationization. nih.govnih.gov The resulting fragment ions can be readily interpreted to deduce structural information. nih.gov For instance, the FAB-MS spectrum of a related compound, condurangoglycoside, revealed its molecular weight and provided insights into the sugar chain through observed fragmentation patterns. researchgate.net

Field Desorption Mass Spectrometry (FD-MS) is another soft ionization method that applies a strong electric field to an emitter coated with the analyte. wiley.comwikipedia.org This high field strength ionizes the sample molecules, which are then desorbed into the gas phase. wiley.com FD-MS is known for producing simple mass spectra with dominant molecular radical cations (M⁺) and minimal fragmentation, making it ideal for determining the molecular mass of non-volatile and thermally unstable compounds. wikipedia.org

For cyanogenic glycosides, FD-MS has been shown to produce spectra with molecular ions or ions derived from protonation and alkali metal cationization, with abundant fragment ions that are structurally informative. nih.gov The structures of condurangoglycosides, including analogues of this compound, were established in part through the use of FD-MS, which helped in elucidating the nature of the aglycone and the sugar chains. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. This method is particularly valuable for the structural elucidation of complex molecules like this compound. youtube.com

In a typical MS/MS experiment, precursor ions, such as the protonated molecule [M+H]⁺ of the glycoside, are selected in the first mass spectrometer. These selected ions are then subjected to fragmentation, most commonly through collision-induced dissociation (CID), where they collide with neutral gas molecules like helium or argon. youtube.com The resulting fragment ions are then analyzed in a second mass spectrometer, providing detailed structural information. youtube.com

The fragmentation patterns observed in the MS/MS spectra of glycosides are highly informative. They reveal characteristic losses of sugar units and specific cleavages within the aglycone, allowing for the determination of the sugar sequence and the structure of the aglycone. nih.gov For cardiac glycosides, a related class of compounds, LC/MS² methods have been developed to characterize fragmentation patterns, which serve as a basis for identifying and inferring the structures of unknown glycosides. nih.gov The fragmentation of the [M+H]⁺ parent ions in CID experiments yields signature peaks for both the aglycone and the sugar moieties. nih.gov

The systematic assessment of fragmentation pathways using techniques like high-resolution mass spectrometry and ion trap mass spectrometry (up to MSⁿ) is critical for validating the structures of the fragments. nih.gov This detailed analysis of fragmentation provides a solid foundation for the structural elucidation of complex natural products like this compound and its metabolites. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. lumenlearning.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. libretexts.org

The IR spectrum of an organic molecule provides a unique fingerprint, with specific absorption bands indicating the presence of various functional groups. libretexts.org For a complex molecule like this compound, IR spectroscopy can help identify key structural features.

Key functional group absorptions relevant to the structure of a glycoside include:

O-H Stretch: A broad and strong absorption in the range of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups present in the sugar moieties and potentially on the aglycone. lumenlearning.compressbooks.pub

C-H Stretch: Absorptions between 2850-3000 cm⁻¹ are due to C-H stretching in alkane-like portions of the molecule. libretexts.org Absorptions above 3000 cm⁻¹ can indicate C-H stretching in alkene or aromatic systems. libretexts.org

C=O Stretch: A strong, sharp absorption in the region of 1670-1780 cm⁻¹ is indicative of a carbonyl group, such as a ketone or an ester, which may be part of the aglycone structure. libretexts.orgpressbooks.pub The exact position of this band can provide further clues about the nature of the carbonyl group. pressbooks.pub

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region are typically associated with C-O single bond stretching vibrations, characteristic of the glycosidic linkages and alcohol functionalities. lumenlearning.com

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, chemists can deduce the presence of these and other functional groups, providing critical pieces of the puzzle in the structural elucidation of this compound. libretexts.orgillinois.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule, providing information about the presence and extent of chromophores, which are the parts of a molecule that absorb light. msu.edu

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λmax) is a key piece of data obtained from a UV-Vis spectrum. libretexts.org

For a compound like this compound, UV-Vis spectroscopy is particularly useful for identifying conjugated systems within the aglycone structure. msu.edu Conjugation, the presence of alternating single and multiple bonds, significantly influences the λmax. utoronto.ca As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic shift). libretexts.orgutoronto.ca

The presence of carbonyl groups (C=O) also gives rise to characteristic UV absorptions. masterorganicchemistry.com Ketones and aldehydes typically show a weak absorption band around 270-300 nm corresponding to an n→π* transition, and a stronger absorption at shorter wavelengths for the π→π* transition. masterorganicchemistry.com The UV-Vis spectrum of a glycoside derivative showing absorption maxima at 229 nm and 279 nm has been interpreted as indicative of a carbonyl group. researchgate.net

By analyzing the λmax and the molar absorptivity (ε), researchers can gain valuable insights into the electronic structure of the aglycone of this compound, helping to confirm the presence of chromophores like conjugated double bonds or carbonyl groups. msu.eduutoronto.ca

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation are classical and indispensable methods for confirming the structure of complex natural products like this compound. These techniques involve chemically modifying the original molecule or breaking it down into smaller, more easily identifiable fragments.

Chemical Derivatization involves reacting the analyte with a reagent to form a derivative with improved analytical properties. nih.gov For instance, derivatization can be used to enhance the ionization efficiency of a molecule for mass spectrometry analysis. On-tissue chemical derivatization (OTCD) with reagents that introduce a pre-charged moiety has been shown to significantly improve the ion yields of steroidal glycosides in mass spectrometry imaging, allowing for more detailed spatial analysis. nih.gov

Chemical Degradation involves the controlled cleavage of the molecule to elucidate its constituent parts. For glycosides, acid hydrolysis is a common degradation method used to break the glycosidic bonds, separating the sugar components from the aglycone. The individual sugars can then be identified by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization. The structure of the isolated aglycone can then be determined using various spectroscopic methods. The structures of condurangoglycosides, for example, were established through a combination of spectroscopic means and the degradation of their sugar chains. researchgate.net

Determination of Stereochemistry and Absolute Configuration

Determining the stereochemistry and absolute configuration of a chiral molecule like this compound is a critical final step in its complete structural elucidation. This involves establishing the three-dimensional arrangement of its atoms.

For complex glycosides, this process often involves a combination of spectroscopic techniques and chemical methods. After separating the sugar units from the aglycone via chemical degradation (e.g., acid hydrolysis), the absolute configuration of the individual monosaccharides can be determined. nih.gov This is often achieved by comparing their properties, such as their retention times in chiral gas chromatography or their optical rotation, with those of authentic standards.

The stereochemistry of the aglycone is often more challenging to determine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry by identifying protons that are close to each other in space.

Establishing the absolute configuration of the aglycone often requires more advanced methods. X-ray crystallography of the parent glycoside or a suitable crystalline derivative provides the most definitive determination of the complete three-dimensional structure, including the absolute configuration. If suitable crystals cannot be obtained, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed. By comparing the experimental CD spectrum with theoretically calculated spectra for different possible stereoisomers, the most likely absolute configuration can be deduced.

Biosynthesis and Biotransformation of Condurango Glycoside E

Proposed Biosynthetic Pathways for Pregnane (B1235032) Glycosides in Marsdenia cundurango

The biosynthesis of pregnane glycosides, such as Condurango glycoside E, is a multi-step process that begins with the formation of a C21 steroidal aglycone, which is subsequently glycosylated. The proposed pathway for the aglycone of this compound, condurangogenin E, likely originates from the ubiquitous plant sterol, cholesterol.

The formation of the pregnane skeleton is believed to occur through the side-chain cleavage of cholesterol or its derivatives. This is analogous to the initial steps of steroid hormone biosynthesis in mammals. In plants, this process is thought to be catalyzed by a series of cytochrome P450 enzymes. Following the formation of the basic pregnane core, a series of hydroxylation, oxidation, and reduction reactions, catalyzed by specific enzymes, would lead to the formation of the highly oxygenated aglycone, condurangogenin E. The specific sequence and enzymes involved in generating the unique substitution pattern of condurangogenin E remain to be experimentally determined.

Subsequent to the synthesis of the aglycone, the glycosylation process begins. This involves the sequential attachment of sugar moieties to the aglycone core, forming a complex oligosaccharide chain. This process is critical in determining the final structure and biological activity of the glycoside.

Enzymatic Steps and Precursors Involved in Glycoside Formation

The formation of the glycosidic linkages in this compound is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes facilitate the transfer of an activated sugar molecule from a UDP-sugar donor to the aglycone or the growing sugar chain.

The key precursors for the glycosylation of condurangogenin E are the activated sugar molecules, typically UDP-sugars. The specific sugars present in the oligosaccharide chain of this compound would each have a corresponding UDP-sugar precursor (e.g., UDP-glucose, UDP-rhamnose, etc.). The biosynthesis of these UDP-sugars is a fundamental process in plant carbohydrate metabolism.

The glycosylation of the aglycone is a stepwise process, with each step being catalyzed by a specific UGT. The initial UGT would attach the first sugar residue to a specific hydroxyl group on the condurangogenin E aglycone. Subsequent UGTs would then sequentially add the remaining sugar units to form the complete oligosaccharide chain. The order and stereochemistry of these sugar additions are strictly controlled by the substrate specificity of the respective UGTs. While the general mechanism of UGT action is understood, the specific UGTs responsible for the synthesis of this compound in Marsdenia cundurango have not yet been identified and characterized.

Hypothetical Biotransformation Routes of this compound

There is currently no information available in the scientific literature regarding the biotransformation of this compound, either within the plant itself, by microorganisms, or in animal models.

Hypothetically, biotransformation of this compound could involve several reactions. The glycosidic bonds could be hydrolyzed by glycosidases, leading to the release of the aglycone, condurangogenin E, and the individual sugar components. This deglycosylation could significantly alter the biological activity of the compound.

Furthermore, the aglycone itself could undergo further metabolic modifications. These could include hydroxylation, dehydrogenation, or conjugation with other molecules, such as sulfates or glucuronides, which are common detoxification pathways in many organisms. These transformations would be catalyzed by various enzymes, such as cytochrome P450s, dehydrogenases, and sulfotransferases. However, without experimental data, these remain speculative routes.

Preclinical Pharmacological Investigations of Condurango Glycoside E in in Vitro Models

Selection and Application of Cellular Models for Mechanistic Studies

The in vitro evaluation of Condurango glycoside E and related compounds has utilized a range of human cell lines to elucidate their potential as anticancer agents and to assess their selectivity. These cellular models include both cancerous and non-cancerous lines, providing a platform to investigate the molecular mechanisms of action and to determine if the cytotoxic effects are specific to cancer cells.

A variety of cancer cell lines have been employed in preclinical studies of condurango glycosides. The human cervical cancer cell line, HeLa, has been a key model for investigating the apoptosis-inducing capabilities of condurango-related compounds. nih.govbgu.ac.il Studies have shown that condurango extracts and their glycoside components can induce cytotoxicity and apoptosis in HeLa cells. nih.govbgu.ac.ilnih.gov

In the context of lung cancer, non-small cell lung cancer (NSCLC) cell lines such as A549, H522, and H460 have been instrumental. nih.govnih.gov Research on a single isolated active ingredient, condurangogenin A, revealed that while it had high IC50 doses and was toxic to A549 and H522 cells, it demonstrated significant apoptotic effects in H460 cells. nih.govnih.govsigmaaldrich.com This prompted further detailed mechanistic studies on the H460 cell line. nih.govnih.govsigmaaldrich.com Furthermore, condurango glycoside-rich components have been evaluated for their chemotherapeutic potential in NSCLC cells. nih.gov

The human promyelocytic leukemia cell line, HL-60, which can be differentiated into granulocyte-like cells, has also been used as a model to study the effects of various compounds on cancer cells. nih.govnih.gov

Table 1: Cancer Cell Lines Used in Condurango Glycoside Research

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| HeLa | Cervical Cancer | Condurango glycoside A induces DNA damage, senescence, and apoptosis. nih.govbgu.ac.il Crude extracts also show cytotoxic and apoptotic effects. nih.gov |

| A549 | Non-Small Cell Lung Cancer | High IC50 dose of Condurangogenin A was found to be toxic. nih.govnih.govsigmaaldrich.com |

| H522 | Non-Small Cell Lung Cancer | High IC50 dose of Condurangogenin A was found to be toxic. nih.govnih.govsigmaaldrich.com |

| H460 | Non-Small Cell Lung Cancer | Condurangogenin A and glycoside-rich components induce apoptosis and cell cycle arrest. nih.govnih.govsigmaaldrich.comnih.gov |

To evaluate the selectivity of condurango compounds, non-cancerous cell lines have been included in some studies. The transformed human liver cell line, WRL-68, and peripheral blood mononuclear cells (PBMCs) were used alongside cancer cell lines to assess the cytotoxic effects of a condurango extract. nih.gov This comparison is crucial for determining if the compound's cytotoxic activity is specific to cancer cells, a desirable characteristic for any potential anticancer agent. The inclusion of normal cell lines helps to establish a therapeutic window and provides initial insights into the potential for off-target effects.

Molecular Mechanisms of Action (Cellular Level In Vitro Studies)

In vitro studies have begun to unravel the molecular mechanisms by which condurango glycosides exert their effects on cancer cells. These investigations have focused on key cellular processes including the generation of reactive oxygen species, mitochondrial function, and the induction of DNA damage.

A recurrent theme in the mechanism of action of condurango glycosides is the induction of reactive oxygen species (ROS) generation. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can lead to cellular damage and a state of oxidative stress. nih.gov Studies on condurango glycoside A in HeLa cells have demonstrated that it initiates ROS generation, which plays a pivotal role in its apoptotic and senescence-inducing effects. nih.govbgu.ac.il The cytotoxic effects of a crude condurango extract on HeLa cells were significantly diminished in the presence of N-acetyl cysteine (NAC), a ROS scavenger, further supporting a ROS-mediated mechanism. nih.govnih.gov Similarly, in H460 lung cancer cells, condurango glycoside-rich components were found to cause an accumulation of ROS, leading to apoptotic cell death. nih.gov This suggests that the anticancer activity of these compounds is mechanistically linked to the induction of oxidative stress in cancer cells.

The mitochondria play a central role in apoptosis, and their integrity is critical for cell survival. A key event in the initiation of apoptosis is the loss of mitochondrial membrane potential (MMP). researchgate.net Research has shown that condurango extracts and their glycoside components can induce depolarization of the MMP in cancer cells. nih.govresearchgate.net In HeLa cells, a condurango extract was observed to cause a decrease in MMP. nih.govnih.gov Furthermore, studies on H460 lung cancer cells treated with condurango glycoside-rich components also revealed a depolarization of the MMP. nih.gov This loss of MMP is often associated with the opening of the mitochondrial permeability transition pore, which can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering the caspase cascade and apoptotic cell death. researchgate.net

Condurango glycosides have been shown to induce DNA damage in cancer cells, a critical event that can trigger cell cycle arrest and apoptosis. nih.govresearchgate.net In HeLa cells, condurango glycoside A was found to cause DNA damage, which was linked to the subsequent induction of premature senescence and apoptosis. nih.govbgu.ac.il The DNA damage response often involves the activation of tumor suppressor proteins like p53. medchemexpress.com Indeed, studies have indicated that condurango glycoside A up-regulates p53 expression, suggesting a p53-mediated signaling pathway in response to the DNA damage. nih.govbgu.ac.il In H460 lung cancer cells, condurango glycoside-rich components also induced DNA damage, as evidenced by DNA ladder formation, which is a hallmark of apoptosis. nih.gov This DNA damage was associated with cell cycle arrest at the subG0/G1 phase, further highlighting the cellular response to the genetic insult. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Condurango glycoside A |

| Condurangogenin A |

| Quercetin |

| Caffeic acid |

| Cinnamic acid |

| Coumarins |

| Rutosides |

| Saponarin |

| N-acetyl cysteine |

| p53 |

| Akt |

| Bcl-2 |

| Bax |

| Cytochrome c |

Cell Cycle Regulation and Arrest Mechanisms

In vitro studies have consistently shown that condurango glycosides can induce cell cycle arrest, primarily at the G0/G1 phase. researchgate.netnih.govnih.gov This disruption of the cell cycle is a crucial mechanism for inhibiting the proliferation of cancer cells.

Treatment of cancer cell lines, such as HeLa cervical cancer cells and non-small-cell lung cancer (NSCLC) cells, with condurango glycoside-rich components has been shown to lead to an accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.netnih.govnih.govnih.gov This arrest prevents the cells from entering the S phase, the period of DNA synthesis, and subsequently, from dividing. The induction of cell cycle arrest at the subG0/G1 phase is also indicative of apoptosis. nih.govresearchgate.net

Modulation of Key Signaling Pathways and Gene Expression Profiles

The anti-cancer activity of this compound is further underscored by its ability to modulate a complex network of signaling pathways and the expression of genes that are fundamental to cell survival and death.

Death Receptor Pathway Components

Condurango extract has been observed to activate the extrinsic pathway of apoptosis by upregulating components of the death receptor pathway. nih.gov Specifically, treatment with the extract led to an increase in the levels of both Tumor Necrosis Factor-α (TNF-α) and the Fas Receptor (FasR) at both the RNA and protein levels. nih.gov These molecules are critical initiators of a signaling cascade that culminates in programmed cell death. nih.govnih.govyoutube.com The binding of their respective ligands triggers a series of intracellular events that activate caspases, the key executioners of apoptosis. youtube.comyoutube.com

Apoptosis-Related Protein Expression

The modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, is a key aspect of the action of condurango glycosides. Studies have demonstrated that treatment with these compounds leads to a downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. researchgate.netnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring apoptosis.

Furthermore, condurango glycosides have been shown to trigger the release of cytochrome c from the mitochondria and activate caspase-3, a key executioner caspase. researchgate.netnih.gov The activation of caspase-3 is a downstream event that follows the altered expression of Bcl-2 family proteins and is a definitive marker of apoptosis. nih.govnih.govnih.gov

Tumor Suppressor and Cell Cycle Regulatory Proteins

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21, play a pivotal role in the cellular response to DNA damage and are significantly influenced by condurango glycosides. researchgate.netnih.govnih.gov Research has shown that condurango glycoside-A (CGA) can upregulate the expression of p53. researchgate.netnih.gov Activated p53 can then induce the expression of p21, which in turn inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest. nih.govnih.govresearchgate.netresearchgate.net

Specifically, condurango glycosides have been shown to inhibit the kinase activities of Cyclin-Dependent Kinase 2 (CDK2) and CDK4. nih.gov Moreover, a reduction in the expression of Cyclin D1, a key regulator of the G1 to S phase transition, has also been observed. nih.govresearchgate.net The combined effect of these molecular changes is the halting of cell cycle progression, preventing the proliferation of cancerous cells.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway

Condurango extract has been found to significantly decrease the expression of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) at both the RNA and protein levels. nih.gov The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death. nih.gov

Epigenetic Modifications

Emerging evidence suggests that condurango glycosides can also exert their anti-cancer effects through epigenetic mechanisms. Specifically, studies have indicated that Condurango 30C, a homeopathic preparation, can induce epigenetic modifications by promoting the demethylation of tumor suppressor genes. karger.comresearchgate.net

In vitro experiments have shown that treatment with Condurango 30C can lead to a decrease in the methylation of the p15 (B1577198) and p53 genes. karger.com Hypermethylation of the promoter regions of tumor suppressor genes is a common epigenetic event in cancer that leads to their silencing. By reversing this process, condurango glycosides may be able to restore the function of these critical genes, thereby inhibiting cancer progression. karger.comresearchgate.net

Interactive Data Tables

Table 1: Effects of Condurango Glycosides on Cell Cycle and Apoptosis Markers

| Marker | Effect | Cell Line(s) | Reference(s) |

| Cell Cycle | |||

| G0/G1 Arrest | Increased | HeLa, NSCLC | researchgate.netnih.govnih.gov |

| Death Receptor Pathway | |||

| TNF-α | Increased | HeLa | nih.gov |

| Fas Receptor | Increased | HeLa | nih.gov |

| Apoptosis-Related Proteins | |||

| Bcl-2 | Decreased | HeLa | researchgate.netnih.gov |

| Bax | Increased | HeLa | researchgate.netnih.gov |

| Caspase-3 | Activated | NSCLC, HeLa | researchgate.netnih.govnih.gov |

| Tumor Suppressor & Cell Cycle Regulatory Proteins | |||

| p53 | Upregulated | HeLa | researchgate.netnih.gov |

| p21 | Upregulated | HeLa | researchgate.netnih.gov |

| Cyclin D1 | Decreased | HeLa | nih.govresearchgate.net |

| CDK2/CDK4 | Inhibited | Hep G2, HT 29, COLO 205 | nih.gov |

| NF-κB Pathway | |||

| NF-κB | Decreased | HeLa | nih.gov |

| Epigenetic Modifications | |||

| p15/p53 Methylation | Decreased | H460-NSCLC | karger.com |

In Vitro Cell Proliferation Studies and Antiproliferative Activity

There is no specific information available in the reviewed scientific literature regarding in vitro cell proliferation studies or the antiproliferative activity of the isolated compound This compound .

While research has been conducted on mixtures of condurango glycosides and other specific glycoside isolates from Marsdenia condurango, the individual contribution and specific efficacy of this compound to these activities have not been delineated. Studies on condurango glycoside-rich components (CGS) have demonstrated antiproliferative effects in non-small cell lung cancer (NSCLC) cells, with an observed IC₅₀ dose of 0.22 μg/μl at 24 hours. nih.govresearchgate.net This activity is attributed to the induction of DNA damage, cell cycle arrest at the subG0/G1 phase, and ROS-mediated apoptosis. nih.govresearchgate.net Similarly, Condurango-glycoside-A (CGA) has been shown to induce apoptosis and inhibit proliferation in HeLa cervical cancer cells. actascientific.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase)

A review of the scientific literature did not yield any studies concerning the inhibitory effects of This compound on enzymes such as α-glucosidase or α-amylase. While various plant-derived compounds are investigated for their enzyme-inhibiting properties, research specific to this compound in this context is currently unavailable.

Synthetic and Semisynthetic Approaches to Condurango Glycoside E and Its Derivatives

Strategies for Total Synthesis of Condurango Glycoside E

Currently, detailed strategies for the total synthesis of this compound are not widely available in scientific literature. The intricate stereochemistry of the steroidal aglycone and the specific glycosidic linkages present significant hurdles. The primary methods for obtaining this compound involve extraction from the bark of Marsdenia cundurango, followed by extensive purification using techniques like column chromatography and high-performance liquid chromatography (HPLC). smolecule.com While the total synthesis of other complex natural glycosides has been achieved, serving as a proof of concept for future work, a dedicated total synthesis of this compound has yet to be reported. nih.govmdpi.com

Semisynthetic Modifications and Structural Diversification

Semisynthetic approaches, starting from naturally isolated Condurango glycosides, have been the principal method for creating structural analogs. These modifications aim to explore structure-activity relationships and potentially enhance biological efficacy. Key strategies include:

Hydrolysis: This reaction cleaves the glycosidic bonds, breaking down the molecule into its constituent aglycone (the steroid core) and sugar units. This can be achieved under acidic conditions or enzymatically, allowing for the isolation of the core steroid structure, condurangenin, for further modification. smolecule.comgoogle.com

Alcoholysis: Reacting the glycoside with an alcohol in the presence of a mild acid can lead to the formation of different ester derivatives, altering the molecule's properties. google.com

Acylation: The hydroxyl groups on the sugar moieties can be esterified. For example, a patent describes the preparation of novel Condurango glycosides through processes like hydrolysis followed by purification. google.com This type of modification can influence the compound's solubility and ability to cross cell membranes.

These modifications have led to the creation of various derivatives. Research has shown that even small changes to the structure, such as the type of acyl group on the sugar chain or modifications to the aglycone, can significantly impact the compound's cytotoxic and other biological activities. nih.govresearchgate.net

Synthesis of Related Pregnane (B1235032) Glycosides and Aglycones

The synthesis of related pregnane glycosides and their aglycones is a crucial area of research that informs potential future syntheses of this compound. Pregnanes are a class of steroids that are widely distributed in plants, and many, like those from Marsdenia species, exhibit significant biological activities. researchgate.netresearchgate.net

Synthetic efforts in this area often focus on:

Aglycone Synthesis: The chemical synthesis of the steroidal core, such as condurangenins, is a complex, multi-step process. Researchers often start from more readily available steroid precursors. A significant challenge is the stereoselective installation of multiple hydroxyl groups and the construction of the specific side chain.

Glycosylation: Once the aglycone is synthesized or isolated, the sugar units must be attached. Chemical glycosylation is a delicate process that requires careful selection of protecting groups and activating agents to ensure the correct stereochemical outcome (α or β linkage) at the anomeric center. mdpi.com The Koenigs-Knorr reaction is a classic method, though newer techniques are continually being developed to improve yields and selectivity. mdpi.com

Investigations into other pregnane glycosides, such as those from Marsdenia tenacissima, provide valuable data on the spectroscopic and chemical properties of these complex molecules, aiding in the structural elucidation and synthetic planning for compounds like this compound. nih.gov

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are fundamental in the analytical workflow for Condurango glycoside E, providing the necessary separation from a multitude of other compounds present in the plant extract.

HPLC-UV and HPLC-MS/MS for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. researchgate.net Coupled with an ultraviolet (UV) detector, HPLC offers a reliable and robust method for routine analysis. nih.govnih.gov The separation is typically achieved using a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous solution (often with a formic acid modifier) and an organic solvent like acetonitrile. nih.govmdpi.com

For more sensitive and selective quantification, especially at low concentrations or in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for precise measurement of this compound. nih.govnih.gov

| Parameter | HPLC-UV | HPLC-MS/MS |

| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |

| Selectivity | Moderate | High |

| Sensitivity | Good | Excellent |

| Typical Column | C18 Reversed-Phase | C18 Reversed-Phase |

| Common Mobile Phase | Water/Acetonitrile with Formic Acid | Water/Acetonitrile with Formic Acid |

Spectroscopic Techniques for Purity Determination

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of isolated this compound. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, along with two-dimensional NMR experiments, provide detailed information about the compound's chemical structure. researchgate.net Mass spectrometry (MS), particularly high-resolution MS (HRMS), is used to determine the accurate mass and elemental composition of the molecule. researchgate.net These spectroscopic techniques are crucial for confirming the identity and establishing the purity of this compound reference standards.

Challenges and Approaches in Standardization of Condurango Extracts Containing this compound

The standardization of herbal extracts like those from Marsdenia condurango is fraught with challenges. The chemical composition of the plant, including the concentration of this compound, can vary significantly due to factors such as geographical origin, harvesting time, and processing methods. nih.gov This inherent variability makes ensuring batch-to-batch consistency of the final product a significant hurdle. nih.gov

To address these challenges, a comprehensive approach to standardization is required. This involves the development and validation of robust analytical methods, such as HPLC, to quantify not just this compound but also other major pregnane (B1235032) glycosides. The use of well-characterized reference standards is also critical for accurate quantification. vedomostincesmp.ru Furthermore, establishing a comprehensive chemical fingerprint of the extract can provide a more holistic quality assessment. By implementing these rigorous quality control measures, it is possible to produce standardized Condurango extracts with consistent levels of active compounds.

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The intricate chemical structure of Condurango glycoside E suggests a complex biosynthetic pathway involving a series of enzymatic reactions. While the general pathway for pregnane (B1235032) scaffold biosynthesis in the Apocynaceae family is understood to originate from cholesterol, the specific enzymes responsible for the unique structural features of this compound remain undiscovered. researchgate.net Future research should prioritize the identification and characterization of the glycosyltransferases that attach the specific sugar moieties to the aglycone core, as well as the acyltransferases that add the characteristic acyl groups.

A combination of transcriptomics of Marsdenia condurango tissues and targeted gene silencing or heterologous expression of candidate enzymes in microbial or plant-based systems could be a powerful approach to functionally characterize these elusive biosynthetic genes. nih.gov A deeper understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of Marsdenia condurango but also open avenues for the biotechnological production of this compound and its derivatives through metabolic engineering.

Development and Application of Advanced In Vitro Models for Deeper Mechanistic Insights

Traditional two-dimensional (2D) cell culture models have been instrumental in the initial screening of anticancer compounds. However, these models often fail to recapitulate the complex microenvironment of a tumor, which can significantly influence drug response. nih.gov To gain deeper mechanistic insights into the biological activities of this compound, future studies should leverage advanced in vitro models such as three-dimensional (3D) spheroids and organoids. nih.govcreative-biolabs.comnih.gov

Tumor spheroids, which are simple 3D aggregates of cancer cells, can mimic the cell-cell interactions and nutrient gradients found in a tumor. creative-biolabs.com Patient-derived organoids, which are more complex 3D structures grown from stem cells that recapitulate the architecture and function of the original organ, offer an even more physiologically relevant model for studying drug efficacy and toxicity. nih.govcrownbio.com The use of these advanced models will allow for a more accurate assessment of the anti-proliferative and apoptotic effects of this compound in a context that more closely resembles the in vivo situation. mdpi.com Furthermore, co-culture models incorporating immune cells and fibroblasts could be employed to investigate the immunomodulatory effects of the compound and its influence on the tumor microenvironment.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The chemical structure of this compound, with its complex aglycone and unique sugar chain, provides a rich scaffold for medicinal chemistry exploration. smolecule.com Comprehensive structure-activity relationship (SAR) studies are essential to identify the key structural features responsible for its biological activity and to guide the design of more potent and selective analogs. nih.govresearchgate.net

Future SAR studies should systematically explore modifications at various positions of the this compound molecule. This includes:

Modification of the Aglycone Core: Alterations to the steroid backbone, such as the introduction or removal of hydroxyl groups, or modification of the side chain, could significantly impact binding affinity and efficacy.

Variation of the Sugar Moieties: The type, number, and linkage of the sugar units in the glycoside chain are known to be critical for the activity of many pregnane glycosides. researchgate.net Synthesis of derivatives with different sugar combinations will be crucial to understand their role in target recognition and cellular uptake.

Alteration of Acyl Groups: The nature and position of the acyl groups can influence the lipophilicity and pharmacokinetic properties of the molecule.

A library of this compound derivatives could be synthesized and screened for their biological activity, leading to the identification of lead compounds with improved therapeutic profiles.

Integration of "Omics" Technologies (e.g., Genomics, Proteomics, Metabolomics) to Characterize Biological Effects

To obtain a holistic understanding of the biological effects of this compound, an integrated "omics" approach is indispensable. acs.orgnih.govazolifesciences.com These high-throughput technologies can provide a comprehensive snapshot of the molecular changes induced by the compound in a biological system.

Genomics and Transcriptomics: DNA microarrays and RNA-sequencing can be used to identify genes and signaling pathways that are modulated by this compound. This could reveal novel cellular targets and mechanisms of action.

Proteomics: The large-scale analysis of proteins and their post-translational modifications can provide insights into how this compound affects cellular processes at the protein level. nih.govku.dk This can help to identify protein biomarkers that are indicative of a response to the compound. researchgate.net

Metabolomics: By profiling the changes in small-molecule metabolites, metabolomics can shed light on the metabolic pathways that are perturbed by this compound.

The integration of data from these different omics platforms will be crucial for constructing a comprehensive picture of the compound's mechanism of action and for identifying potential biomarkers for patient stratification and response monitoring in future clinical applications.

Computational Chemistry and In Silico Approaches for Compound Design and Mechanistic Prediction

Computational chemistry and in silico modeling offer powerful tools to accelerate the drug discovery and development process for this compound. whiterose.ac.uk These approaches can be used to predict the compound's physicochemical properties, identify potential molecular targets, and guide the design of new derivatives with enhanced activity.

Molecular Docking: This technique can be used to predict the binding mode of this compound to the active site of potential protein targets. This can help to prioritize targets for experimental validation and to understand the molecular basis of its activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-target complex over time, helping to assess the stability of the interaction and to identify key residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on a series of this compound derivatives to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of new, untested compounds.

By combining in silico approaches with experimental validation, it will be possible to rationalize the design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating their path towards clinical translation. nih.govresearchgate.net

Q & A

Q. What molecular mechanisms underlie the apoptotic effects of Condurango glycosides in cancer cells?

Condurango glycosides (e.g., glycoside A) induce apoptosis via ROS-mediated oxidative stress, activating pro-apoptotic genes (Bax, caspase-3, caspase-9, p53) and suppressing anti-apoptotic Bcl-2 . Western blot analyses confirm caspase-3-dependent pathways and PARP cleavage, key markers of programmed cell death. Researchers should validate these mechanisms using ROS scavengers (e.g., NAC) and siRNA silencing of p53 to assess pathway specificity .

Q. How are in vitro models employed to evaluate Condurango glycoside efficacy?

Standard methodologies include:

- MTT assays to quantify cytotoxicity in HeLa cells .

- Flow cytometry to analyze cell cycle arrest and apoptosis .

- PCR/RT-PCR to measure mRNA expression of apoptotic genes (e.g., Bax, Bcl-2) . Ensure consistency in cell line selection (e.g., HeLa for cervical cancer) and replicate experiments to account for variability .

Q. What are the limitations of extrapolating in vitro findings to in vivo systems?

In vitro models lack systemic factors like metabolism, immune responses, and tissue-specific microenvironments. For example, while Condurango extracts show caspase-3 activation in vitro, in vivo studies (e.g., BaP-induced lung cancer in rats) are critical to validate bioavailability, toxicity, and dose-response relationships .

Advanced Research Questions

Q. How can dose-response studies optimize the therapeutic window for Condurango glycosides?

- In vivo design : Administer ethanolic extracts of Condurango in escalating doses (e.g., 50–200 mg/kg) to tumor-bearing rodents, monitoring tumor volume and survival rates .

- Toxicity thresholds : Assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) .

- Pharmacokinetics : Use LC-MS to track glycoside absorption and metabolite profiles .

Q. How should researchers reconcile conflicting data on ROS-mediated effects?

Condurango glycosides generate ROS to induce apoptosis in cancer cells , but traditional use highlights anti-inflammatory properties . To resolve this:

- Dose-dependent assays : Test low vs. high concentrations for antioxidative vs. pro-oxidant effects.

- Cell-type specificity : Compare ROS levels in cancerous vs. non-cancerous cell lines.

- Pathway modulation : Use transcriptomics to identify Nrf2/ARE signaling (antioxidant) versus p53/Bax (pro-apoptotic) pathways .

Q. What integrative approaches elucidate signaling pathways modulated by Condurango glycosides?

- Transcriptomics : Identify differentially expressed genes (DEGs) and miRNAs via RNA sequencing .

- Proteomics : Validate protein-level changes (e.g., p53, Bcl-2) using Western blot or mass spectrometry .

- Network analysis : Tools like STRING or KEGG map interactions between ROS, apoptosis, and inflammation pathways .

Methodological Considerations

Q. What statistical rigor is required for Condurango glycoside studies?

- Variability measures : Report standard deviation (SD) or confidence intervals (CI) for replicates .

- Significance testing : Apply ANOVA for multi-group comparisons and adjust for multiple hypotheses (e.g., Bonferroni correction) .

- Power analysis : Predefine sample sizes to ensure detectable effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.